

Application Notes and Protocols for Mancozeb Use on Vegetable Crops

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Compound of Interest

Compound Name: MANCOZEB

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Introduction

Mancozeb is a broad-spectrum, non-systemic, contact fungicide widely utilized in agriculture to manage a range of fungal diseases affecting fruits, vegetables, and field crops.[1][2][3] It belongs to the dithiocarbamate class of fungicides and is classified by the Fungicide Resistance Action Committee (FRAC) in Group M3, indicating a multi-site mode of action.[1] This characteristic provides protective action against fungal spore germination on the plant surface and carries a low risk of developing pathogen resistance.[1][3][4] These notes provide detailed application rates for various vegetable crops, protocols for experimental determination of efficacy and residues, and visual diagrams of its mode of action and experimental workflows.

Data Presentation: Mancozeb Application Rates for Vegetable Crops

The following table summarizes recommended application rates for **Mancozeb** on various vegetable crops. Rates can vary based on the specific product formulation (e.g., 80% Wettable Powder [WP], 750g/kg Water Dispersible Granules [WG]), disease pressure, and local environmental conditions. Users must always consult the product label for specific instructions. [5]

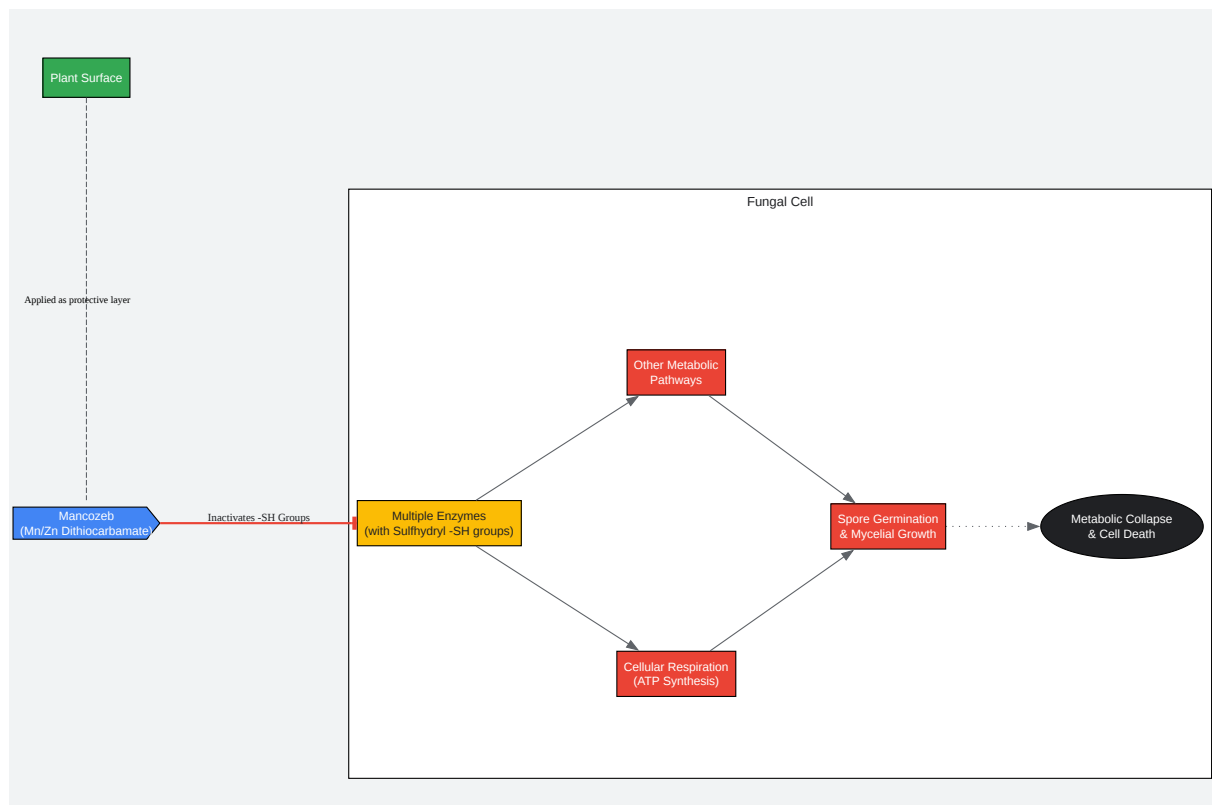
Crop	Target Disease(s)	Application Rate per Hectare (ha)	Rate per 100L Water	Pre-Harvest Interval (PHI)	Application Frequency & Critical Comments
Tomatoes	Early Blight, Late Blight, Anthracnose, Leaf Mold, Septoria Leaf Spot[2][6][7]	1.7 - 3.5 kg[7]	150 - 200 g[7]	5 - 14 days[6][7]	Apply at 7-10 day intervals. Start when seedlings emerge or transplants are set.[6][7] Use higher rates and shorter intervals in conditions favorable for disease.[8]
Potatoes	Early Blight, Late Blight[2]	1.7 - 2.2 kg[8]	150 - 200 g[8]	14 days[8]	Begin when plants are 10-15 cm high. Repeat at 5-10 day intervals.[6] Vine-kill should occur 14 days before harvest.[6]

Cucurbits (Cucumber, Melon, Squash, Pumpkin)	Anthrachnose, Downy Mildew, Gummy Stem Blight, Septoria Spot[6][8]	1.7 - 2.2 kg[8]	150 - 200 g[8]	5 - 7 days[6] [8]	Start applications at the two- leaf stage and repeat at 7-10 day intervals.[6] Thorough coverage of upper and lower leaf surfaces is crucial.[6]
Onions	Downy Mildew, Purple Blotch[6]	1.7 - 2.2 kg	200 g	7 days[6]	Apply when disease first appears and repeat at 7- 10 day intervals. Do not apply to exposed bulbs.[6]
Green Beans	Angular Leaf Spot, Anthrachnose, Rust[8]	1.7 - 2.2 kg[8]	N/A	7 days	Apply when disease symptoms first appear and repeat at 7-10 day intervals.[8]
Asparagus	Cercospora Leaf Spot, Rust[9]	1.6 - 1.8 kg (approx.)[9]	N/A	120-180 days[9]	Apply only to asparagus ferns after spears have been harvested.[9]

Cole Crops (Broccoli, Cabbage, Cauliflower)	Downy Mildew, Anthracnose, Alternaria Spot[7][10]	1.7 - 2.0 kg[7]	150 - 200 g[10]	7 days[7]	Spray at the first sign of disease and repeat at 7- 10 day intervals.[7]
Lettuce	Downy Mildew[7]	1.7 - 2.0 kg[7]	150 - 200 g[10]	14 days[7]	Apply when disease threatens and repeat at 7- 10 day intervals.[10]

Signaling Pathways and Mode of Action

Mancozeb's efficacy stems from its multi-site inhibitory action within fungal cells. The active ingredients, manganese and zinc ions complexed with dithiocarbamate, interfere with numerous biochemical processes.[1][4] The primary mechanism involves the inactivation of enzymes containing sulfhydryl (-SH) groups, which are critical for cellular respiration (Krebs cycle) and ATP synthesis.[3] This disruption of multiple metabolic pathways leads to a widespread metabolic collapse, preventing spore germination and inhibiting fungal growth on the plant surface.[3][4][11]



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Caption: **Mancozeb**'s multi-site mode of action in a fungal cell.

Experimental Protocols

For researchers, establishing effective and safe application rates requires rigorous experimentation. Below are generalized protocols for field efficacy trials and residue analysis.

Protocol 1: Field Trial for Efficacy and Rate Determination

This protocol outlines a method to evaluate the efficacy of different **Mancozeb** application rates against a target fungal disease on a vegetable crop.

1. Objective: To determine the optimal application rate and timing of **Mancozeb** for controlling a specific fungal disease (e.g., Late Blight on tomatoes) and to assess any potential phytotoxicity.

2. Experimental Design:

- Layout: Use a Randomized Complete Block Design (RCBD) with at least four replicates.[\[12\]](#)
- Plots: Each plot should be of a size suitable for commercial application equipment and to minimize spray drift between plots (e.g., 5m x 6m).[\[12\]](#) Ensure a buffer zone between plots.
- Treatments:
 - T1: Untreated Control (no fungicide application).[\[13\]](#)
 - T2: **Mancozeb** Rate 1 (e.g., 1.5 kg/ha)
 - T3: **Mancozeb** Rate 2 (e.g., 2.0 kg/ha)
 - T4: **Mancozeb** Rate 3 (e.g., 2.5 kg/ha)
 - T5: Positive Control (a standard registered fungicide for the target disease).

3. Methodology:

- Site Selection: Choose a uniform field with a history of the target disease.[\[13\]](#)
- Crop Husbandry: Follow standard commercial practices for the crop regarding planting, fertilization, irrigation, and pest control.[\[14\]](#)
- Application:
 - Calibrate spray equipment accurately before each application to ensure uniform coverage.
[\[13\]](#)[\[14\]](#)
 - Begin applications preventively before disease onset or at the very first sign of symptoms.
[\[2\]](#)[\[8\]](#)

- Apply treatments at specified intervals (e.g., every 7-10 days), depending on disease pressure and weather conditions.[\[7\]](#)
- Use sufficient water volume to ensure thorough coverage of all plant surfaces.[\[15\]](#)
- Data Collection:
 - Disease Assessment: Rate disease severity and incidence weekly using a standardized rating scale (e.g., 0-100% leaf area affected).
 - Phytotoxicity: Visually assess plants for any signs of injury (e.g., leaf burn, stunting) after each application.
 - Yield: At crop maturity, harvest a predetermined area from the center of each plot and measure the total and marketable yield.
- Statistical Analysis: Analyze data for disease severity and yield using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Mancozeb Residue Analysis in Vegetable Samples

This protocol describes a common method for determining **Mancozeb** residues, which is essential for establishing the Pre-Harvest Interval (PHI). The method relies on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.[\[16\]](#)[\[17\]](#)

1. Objective: To quantify the concentration of **Mancozeb** residues on a vegetable crop over time after the final application.

2. Sample Collection:

- Apply **Mancozeb** at the desired rate to a designated field plot.
- Collect representative samples of the harvestable portion of the crop (e.g., tomato fruits, cucumber fruits) at specific time intervals after the final application (e.g., 0, 1, 3, 5, 7, and 14 days).

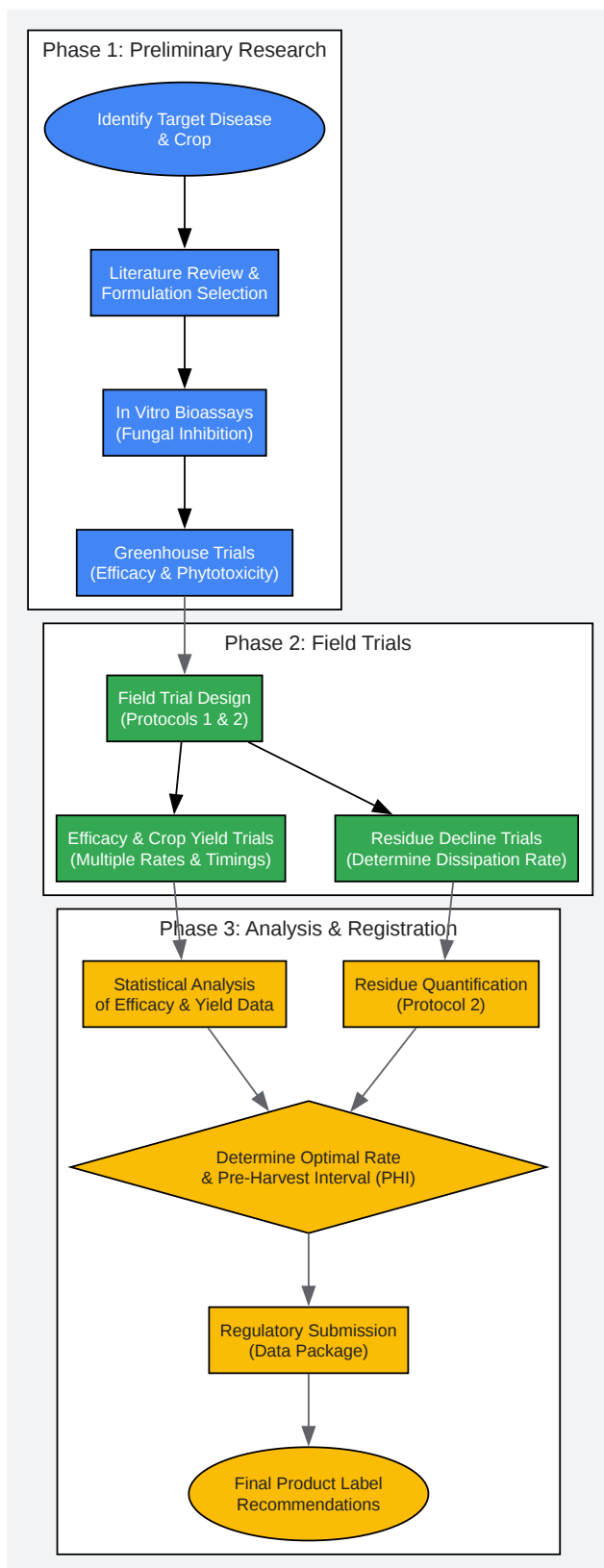
- Collect an untreated control sample.
- Place samples in labeled bags and immediately freeze at -18°C or lower until analysis.[\[18\]](#)

3. Methodology: Carbon Disulfide (CS₂) Evolution Method

- Sample Preparation: Homogenize a representative subsample (e.g., 25-50 g) of the vegetable matrix.[\[17\]](#)[\[18\]](#)
- Hydrolysis/Digestion:
 - Place the homogenized sample into a reaction flask.
 - Add a hydrolysis reagent, typically a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl), to the flask.[\[16\]](#)[\[19\]](#) The SnCl₂ acts as a reducing agent to prevent oxidation.
 - Heat the mixture under reflux (e.g., 80°C for 1 hour) to facilitate the decomposition of **Mancozeb** into CS₂.[\[19\]](#)
- CS₂ Trapping & Quantification:
 - During heating, pass a stream of inert gas (e.g., nitrogen) through the reaction flask to carry the evolved CS₂ gas.
 - Trap the CS₂ in a solvent (e.g., isooctane) or a reagent solution.[\[16\]](#)
 - Quantify the amount of CS₂ using Gas Chromatography (GC) with a suitable detector, such as a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[\[16\]](#)[\[19\]](#)
- Calculation:
 - Create a calibration curve using CS₂ standards of known concentrations.[\[19\]](#)
 - Calculate the concentration of CS₂ in the sample extract from the calibration curve.
 - Convert the amount of CS₂ detected back to the parent **Mancozeb** concentration using a stoichiometric conversion factor. The result is typically expressed in mg/kg (ppm).[\[18\]](#)

Logical Relationships and Workflows

The determination of a fungicide application rate is a systematic process that integrates laboratory, greenhouse, and field studies to ensure both efficacy and safety.



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Caption: Workflow for determining fungicide application rates.

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